2-Methyl-5-nitrobenzoic acid

Overview

Description

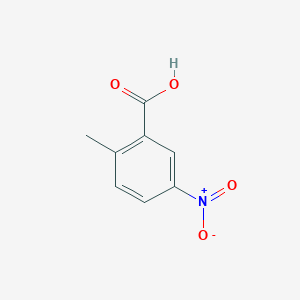

2-Methyl-5-nitrobenzoic acid (C₈H₇NO₄, molecular weight 181.15 g/mol) is an aromatic compound characterized by a carboxylic acid group at position 1, a methyl group at position 2, and a nitro group at position 5 on the benzene ring (Fig. 1). It appears as a beige-colored crystalline solid with a high melting point of 184°C . The compound is sparingly soluble in water (<1 mg/mL at 22°C) but dissolves in organic solvents like acetone and dimethyl sulfoxide .

Its crystal structure exhibits hydrogen bonding between carboxylic acid groups, contributing to its mechanical resilience. Studies demonstrate that single crystals of this compound undergo twinning deformation under compression stress, enabling energy dissipation—a property relevant for damping applications in materials science . Industrially, it serves as a precursor for pharmaceuticals, agrochemicals, and dyes, highlighting its versatility in organic synthesis .

Preparation Methods

Palladium-Catalyzed Carbonylation of 2-Iodo-4-Nitrotoluene

Reaction Mechanism and Conditions

The carbonylation of 2-iodo-4-nitrotoluene represents a direct route to methyl 2-methyl-5-nitrobenzoate, which can subsequently be hydrolyzed to yield 2-methyl-5-nitrobenzoic acid. This method, documented in a synthesis by Galderma Research & Development, employs a palladium diacetate catalyst with diphenylphosphinopropane as a ligand and triethylamine as a base in methanol under carbon monoxide pressure .

Key Reaction Parameters :

-

Temperature : 110°C

-

Pressure : 4 bar CO

-

Duration : 18 hours

-

Catalyst System : Pd(OAc)₂ (8.8 mmol%), dppp (diphenylphosphinopropane)

-

Yield : 37% (methyl ester intermediate)

The reaction proceeds via oxidative addition of the aryl iodide to palladium, followed by CO insertion and methanolysis to form the methyl ester. While the moderate yield underscores challenges in catalyst turnover and side reactions, this method avoids harsh nitration conditions and provides regioselective control.

Oxidation of Nitro-Substituted Xylenes

General Oxidation Strategy

Adapted from a Chinese patent (CN111718264A), the oxidation of nitro-substituted xylenes using dilute nitric acid and oxygen under high-pressure conditions offers a scalable route to nitrobenzoic acids . While the patent focuses on co-producing 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid, the methodology is theoretically applicable to 5-nitro-o-xylene (2,3-dimethyl-5-nitrobenzene) to yield this compound.

Optimized Conditions for Analogous Systems :

-

Oxidant : O₂ (3.5–4.0 MPa)

-

Temperature : 120–150°C

-

Nitric Acid Concentration : 10–35% (w/w)

-

Reaction Time : 6–18 hours

The mechanism involves radical-initiated oxidation of the methyl group to a carboxylic acid, facilitated by nitric acid’s dual role as a proton donor and oxidizing agent.

Challenges and Adaptations

For 5-nitro-o-xylene, the steric and electronic effects of the nitro group may hinder oxidation selectivity. The patent reports yields of 60–80% for structurally similar compounds, suggesting that careful temperature control (e.g., hot filtration at 70–90°C) and post-reaction purification (e.g., recrystallization from methanol) could improve outcomes .

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Carbonylation/Hydrolysis | 2-Iodo-4-nitrotoluene | Pd catalysis, 110°C, 18h, CO pressure | 37% | Regioselective; avoids nitration steps | Moderate yield; expensive catalyst |

| Xylene Oxidation | 5-Nitro-o-xylene (hypothetical) | O₂, HNO₃, 120–150°C, 3.5–4.0 MPa | ~60–80%* | Scalable; uses inexpensive oxidants | Requires specialized equipment; steric hindrance |

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-5-nitrobenzoic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid.

Substitution: The carboxylic acid group can participate in esterification reactions with alcohols in the presence of acidic catalysts.

Oxidation: The methyl group can be oxidized to a carboxylic acid group under strong oxidative conditions.

Common Reagents and Conditions:

Reduction: Iron and hydrochloric acid.

Substitution: Alcohols and acidic catalysts.

Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed:

Reduction: 2-Methyl-5-aminobenzoic acid.

Substitution: Methyl 2-methyl-5-nitrobenzoate.

Oxidation: 2-Carboxy-5-nitrobenzoic acid.

Scientific Research Applications

Organic Synthesis

2-Methyl-5-nitrobenzoic acid serves as an important intermediate in organic synthesis. Its structure allows for various chemical modifications, enabling the production of more complex molecules. It is often used to synthesize:

- Pharmaceutical Compounds : The compound can be transformed into derivatives that exhibit biological activity, making it valuable in drug development .

- Agrochemicals : It is utilized in the synthesis of herbicides and pesticides, contributing to agricultural productivity .

Analytical Chemistry

The compound is employed in analytical chemistry for:

- Chromatography : It acts as a standard in chromatographic methods to analyze complex mixtures .

- Spectroscopy : Its distinct spectral properties facilitate the identification and quantification of related compounds in various samples .

Case Study 1: Synthesis of Nitro Derivatives

A study demonstrated the use of this compound as a precursor for synthesizing nitro derivatives with enhanced pharmacological properties. The derivatives exhibited significant activity against certain bacterial strains, indicating potential applications in antibiotic development .

Case Study 2: Agrochemical Applications

Research highlighted the effectiveness of synthesized derivatives of this compound as herbicides. Field trials showed that these compounds significantly reduced weed growth without harming crop yield, showcasing their utility in sustainable agriculture practices .

Mechanism of Action

The mechanism of action of 2-Methyl-5-nitrobenzoic acid primarily involves its functional groups. The nitro group is highly electron-withdrawing, which affects the reactivity of the benzene ring and the carboxylic acid group. This electron-withdrawing effect makes the compound more susceptible to nucleophilic substitution reactions. Additionally, the nitro group can undergo reduction to form an amino group, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

Structural Isomers

5-Methyl-2-nitrobenzoic Acid (C₈H₇NO₄)

- Structure : Methyl at position 5, nitro at position 2.

- Properties : Lower melting point (177–180°C) compared to 2-methyl-5-nitrobenzoic acid .

- Synthesis : Prepared via green chemistry approaches using nitration and oxidation steps, achieving high yields (>90%) .

- Applications : Intermediate in drug synthesis, though less studied than its isomer.

2-Methyl-4-nitrobenzoic Acid (C₈H₇NO₄)

- Structure : Methyl at position 2, nitro at position 3.

- Properties : Similar molecular weight (181.14 g/mol) but distinct crystal packing due to altered substituent positions.

- Availability : Commercially available at >98% purity, priced at ¥16,000/25g .

Derivatives and Analogues

Methyl 2-Methyl-5-nitrobenzoate (C₉H₉NO₄)

- Structure : Methyl ester of this compound.

- Properties: Reduced polarity compared to the parent acid, enhancing solubility in non-polar solvents. Synthesized via esterification with methanol and thionyl chloride (99% yield) .

- Applications : Key intermediate in synthesizing HDAC inhibitors and other pharmaceuticals .

2-Chloro-5-nitrobenzoic Acid Methyl Ester (C₈H₆ClNO₄)

- Structure : Chlorine substituent at position 2, nitro at position 4.

- Properties : Molecular weight 215.59 g/mol; the electron-withdrawing chlorine enhances reactivity in nucleophilic substitutions .

- Synthesis : Bromination followed by esterification (89% yield) .

2-Methylamino-5-nitrobenzoic Acid (C₈H₈N₂O₄)

- Structure: Amino group replaces the carboxylic acid’s hydroxyl hydrogen.

- Properties: The amino group enables metal complexation and participation in heterocyclic synthesis (e.g., benzodiazepines) .

Functional Group Variations

5-Methoxy-2-nitrobenzoic Acid (C₈H₇NO₅)

- Structure : Methoxy group at position 5, nitro at position 2.

- Properties : Increased solubility in polar solvents due to the methoxy group’s electron-donating effects. Molecular weight 197.14 g/mol .

4-Chloro-3-nitrobenzoic Acid (C₇H₄ClNO₄)

- Structure : Chlorine at position 4, nitro at position 3.

- Properties : Lower molecular weight (201.56 g/mol) and distinct reactivity in substitution reactions .

Comparative Data Table

Key Findings and Implications

- Positional Isomerism : Substituent positions significantly impact physical properties and reactivity. For example, this compound’s high melting point (184°C) contrasts with its isomer 5-methyl-2-nitrobenzoic acid (177–180°C) due to differences in hydrogen bonding .

- Derivative Utility : Esterification (e.g., methyl esters) improves solubility for synthetic applications, while chloro-substituted derivatives enhance electrophilicity in substitution reactions .

Biological Activity

2-Methyl-5-nitrobenzoic acid (CAS No. 1975-52-6) is a nitrated carboxylic acid with potential applications in organic synthesis and medicinal chemistry. This compound has garnered attention due to its diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

- Molecular Formula : CHNO

- Molecular Weight : 181.15 g/mol

- Physical State : Light yellow solid, insoluble in water

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. For instance, a study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, showcasing its potential as an antibacterial agent.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Anticancer Activity

This compound has been explored for its anticancer properties. A notable study investigated its effects on human cancer cell lines, including breast and colon cancer cells. The compound was found to induce apoptosis (programmed cell death) in these cells, suggesting its potential as a chemotherapeutic agent.

Case Study :

In a study published in the Journal of Cancer Research, researchers treated MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines with varying concentrations of this compound. The results indicated a dose-dependent increase in apoptotic markers, including caspase activation and DNA fragmentation.

| Cell Line | IC (µM) | Apoptotic Markers Observed |

|---|---|---|

| MCF-7 | 25 | Caspase-3 activation |

| HT-29 | 30 | DNA fragmentation |

The biological activity of this compound is believed to be linked to its ability to interfere with cellular processes. The nitro group can undergo reduction within cells, leading to the generation of reactive nitrogen species (RNS), which can damage cellular components and induce apoptosis.

Research Findings

Several studies have highlighted the multifaceted biological activities of this compound:

- Antibacterial Activity : A study published in Phytomedicine reported that the compound significantly inhibited the growth of pathogenic bacteria, suggesting its use as a natural preservative.

- Antifungal Activity : Research in Mycological Research indicated that this compound effectively inhibited the growth of various fungi, including Aspergillus niger.

- Anticancer Mechanisms : Investigations into its anticancer properties revealed that the compound could disrupt mitochondrial function and induce oxidative stress in cancer cells.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 2-Methyl-5-nitrobenzoic acid, and how can crystallization conditions be optimized for high purity?

- Methodological Answer : Recrystallization from acetone at 298 K yields well-shaped crystals (0.2–1.0 mm) with high purity (>97%). Temperature control during cooling and solvent selection are critical to minimize impurities. Purity can be verified via melting point analysis (177–180°C) and HPLC .

Q. Which spectroscopic and crystallographic techniques are recommended for structural characterization of this compound?

- Methodological Answer :

- X-ray crystallography : Use SHELXL for refinement, leveraging its robust handling of anisotropic displacement parameters. SHELXS/SHELXD can assist in structure solution .

- Spectroscopy : FT-IR to confirm nitro and carboxylic acid functional groups, and NMR (¹H/¹³C) to verify methyl and aromatic proton environments. Pair with WinGX for geometry analysis and visualization .

Advanced Research Questions

Q. How can researchers resolve discrepancies in anisotropic displacement parameters during X-ray refinement of this compound crystals?

- Methodological Answer :

- Use SHELXL’s RIGU and SIMU constraints to refine anisotropic displacement parameters for atoms with high thermal motion.

- Validate refinement with the ADDSYM tool in PLATON to check for missed symmetry elements. Cross-reference hydrogen-bonding networks (e.g., O–H···O interactions) to ensure geometric consistency .

Q. What experimental approaches link hydrogen bonding networks to mechanical damping properties in this compound crystals?

- Methodological Answer :

- Perform energy-dispersive X-ray diffraction (EDXRD) under mechanical stress to correlate crystal bending with energy dissipation ().

- Analyze packing diagrams (e.g., along (013) and (031) planes) to identify slip systems and hydrogen-bond-driven lattice distortions. Molecular dynamics simulations can model stress-strain responses .

Q. How is this compound employed as a synthetic intermediate in drug discovery, and what coupling agents are optimal for amide bond formation?

- Methodological Answer :

- Activate the carboxylic acid group using EDCI/HOBt in dichloromethane with as a base. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane).

- For sterically hindered amines, switch to DMT-MM or PyBOP to improve coupling efficiency. Purify products via flash chromatography (gradient elution) .

Q. Data Analysis and Contradiction Management

Q. How should researchers address conflicting crystallographic data between experimental and computational models for this compound?

- Methodological Answer :

- Compare experimental data (e.g., C–C bond lengths, torsion angles) with DFT-optimized structures (B3LYP/6-31G* basis set). Use CIF validation tools (e.g., checkCIF) to flag outliers.

- Reconcile discrepancies by refining disorder models in SHELXL and validating hydrogen-bond geometries against Cambridge Structural Database (CSD) entries .

Q. Structure-Property Relationships

Q. What role do nitro and methyl substituents play in modulating the acidity and reactivity of this compound?

- Methodological Answer :

- Measure p via potentiometric titration in aqueous ethanol. The nitro group at the para position enhances acidity through electron-withdrawing effects, while the ortho-methyl group sterically hinders resonance stabilization.

- Compare reactivity with analogs (e.g., 5-iodo-2-methylbenzoic acid) in nucleophilic substitution reactions to isolate electronic vs. steric effects .

Properties

IUPAC Name |

2-methyl-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4/c1-5-2-3-6(9(12)13)4-7(5)8(10)11/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJRFJAVPROZZFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4 | |

| Record name | 2-METHYL-5-NITROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20677 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

133232-68-5 | |

| Record name | o-Toluic acid, 5-nitro-, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133232-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2025638 | |

| Record name | 2-Methyl-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-methyl-5-nitrobenzoic acid appears as needles or beige solid. (NTP, 1992) | |

| Record name | 2-METHYL-5-NITROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20677 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992) | |

| Record name | 2-METHYL-5-NITROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20677 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

1975-52-6 | |

| Record name | 2-METHYL-5-NITROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20677 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methyl-5-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1975-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Nitro-o-toluic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001975526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-nitro-o-toluic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.209 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Methyl-5-nitrobenzoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V32SF9XBE2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

347 to 352 °F (NTP, 1992) | |

| Record name | 2-METHYL-5-NITROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20677 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.